N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C15H18N6OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H18N6OS/c1-10(2)7-17-15-18-11(9-23-15)14(22)16-8-13-20-19-12-5-3-4-6-21(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,22)(H,17,18) |
InChI Key |
WDGSWWXCMUWYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 2-(isobutylamino)thiazole-4-carboxylic acid precursor is synthesized via the Hantzsch thiazole synthesis. This involves cyclocondensation of N-isobutylthiourea with α-bromo ketones or esters. For example:
Subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid derivative.
Triazolo[4,3-a]pyridine Synthesis
The triazolopyridine core is constructed through cyclization of 3-aminopyridine derivatives with hydrazine or its analogues. A common method involves reacting 3-aminopyridine with nitrous acid to form a diazonium intermediate, which undergoes intramolecular cyclization to yield the triazole ring.
Carboxamide Coupling
The final step involves coupling the thiazole-4-carboxylic acid withtriazolo[4,3-a]pyridin-3-ylmethanamine. This is typically achieved using carbodiimide-based coupling agents (e.g., EDCl/HOBt) or phosphonium reagents (e.g., PyBOP):
Optimization of Key Reaction Parameters
Reductive Amination and Stereochemical Control
In analogous syntheses, sodium borohydride (NaBH₄) and diisobutylaluminum hydride (DIBAH) are employed for ketone reductions. For instance, NaBH₄ in tetrahydrofuran (THF)/water systems achieves 50–56% yields in diastereoselective reductions, while DIBAH in toluene enhances selectivity to >90%.
Table 1: Comparative Analysis of Reducing Agents
| Reducing Agent | Solvent System | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| NaBH₄ | THF/Water | 50–56 | 3:1 |
| DIBAH | Toluene/Cyclohexanol | 80–90 | 9:1 |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DMF) favor carboxamide coupling, while nonpolar solvents (toluene, hexane) improve stereochemical outcomes in reductions. Reaction temperatures between 0°C and 25°C minimize side reactions.
Industrial-Scale Considerations
Crystallization and Purification
Recrystallization from ethanol/water or ethyl acetate/hexane mixtures achieves >95% purity. For example, cooling a saturated ethyl acetate solution to 5°C yields crystalline product with minimal impurities.
Catalytic Advancements
Transition-metal catalysts (e.g., Ir/Fe complexes) enable asymmetric hydrogenation, though their application to the target compound remains exploratory. Preliminary studies show 70–80% enantiomeric excess (ee) in related systems.
Analytical Characterization
Spectroscopic Validation
-
NMR : NMR confirms the triazolopyridine methylene proton at δ 4.8–5.2 ppm and thiazole NH at δ 7.2–7.5 ppm.
-
HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers with retention times of 12.3 min (major) and 13.8 min (minor).
Table 2: Key Spectral Data
| Technique | Characteristic Signal |
|---|---|
| NMR | δ 2.8–3.1 ppm (isobutyl -CH-) |
| IR | 1680 cm (amide C=O stretch) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response and tumor progression. IDO1 inhibitors are being explored as promising candidates for enhancing anti-tumor immunity in cancer patients. The compound has shown sub-micromolar potency in vitro and exhibits metabolic stability, making it a suitable candidate for further development in cancer immunotherapy .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Its structural features allow it to interact with heme-containing enzymes selectively. This selectivity is critical for developing therapeutic agents that minimize off-target effects while maximizing efficacy against specific targets .
Case Studies
Several case studies have documented the effectiveness of similar compounds derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold:
- Study on IDO1 Inhibition : A recent publication reported that derivatives of the triazolo-pyridine scaffold exhibited enhanced binding affinity to IDO1 compared to traditional inhibitors. The study utilized structure-based drug design to optimize these compounds for better efficacy .
- Antitumor Activity : Another study demonstrated that compounds containing the thiazole moiety showed significant antitumor activity in preclinical models. The mechanism was attributed to the induction of apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The isobutylamino group in the target compound introduces increased steric bulk and lipophilicity compared to the cyclopropylamino analog. This may enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target compound’s higher molecular weight (~330.4 vs. 314.37 g/mol) may marginally affect its compliance with Lipinski’s "Rule of Five," though both analogs remain within acceptable ranges for drug-like molecules .
Biological Activity
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiazole moiety and a triazolopyridine fragment. The molecular formula is , with a molecular weight of approximately 218.3 g/mol.
Antimicrobial Activity
Research indicates that derivatives of the triazolo[4,3-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, compounds in this category have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Table 1: Antimicrobial Activity of Triazolo[4,3-a]pyridine Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Klebsiella pneumoniae | 64 µg/mL |
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. It has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion . By blocking IDO1 activity, this compound may enhance the immune response against tumors.
Case Study: Inhibition of IDO1
A recent study demonstrated that triazolo[4,3-a]pyridine derivatives significantly inhibited IDO1 in vitro with sub-micromolar potency. This inhibition led to increased levels of tryptophan and reduced kynurenine production, suggesting a restored immune response .
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has garnered attention due to their ability to modulate neurotransmitter systems. Some studies indicate that these compounds can act as antagonists at serotonin receptors, which may be beneficial in treating psychiatric disorders such as anxiety and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with the triazolo[4,3-a]pyridine structure have been identified as inhibitors of various enzymes involved in metabolic pathways.
- Receptor Modulation : These compounds often interact with neurotransmitter receptors, influencing signaling pathways relevant to mood and cognition.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that help mitigate oxidative stress in cells.
Q & A
Q. What are the standard synthetic routes for N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyridine core via cyclization of precursor thioureas under HgO-mediated dehydrosulfurization in boiling glacial acetic acid (yields: 42–62%) .
- Step 2 : Functionalization of the thiazole ring with isobutylamine via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .
- Step 3 : Carboxamide coupling using EDCI/HOBt or other activating agents in dichloromethane . Critical conditions include strict temperature control (60–80°C for cyclization), pH adjustment (7–8 for amine coupling), and solvent purity to avoid side reactions .
Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone (e.g., δ 8.2–8.5 ppm for triazole protons) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 413.12) .
- X-ray Crystallography : Crystallographic data (e.g., CCDC 1906114) to resolve bond angles and stereochemistry .
- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for triazolopyridine derivatives across different studies?
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Structural Analogues : Subtle differences in substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) alter target affinity .
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (GSK-3β vs. PTP1B) . Resolution Strategies :
- Dose-Response Profiling : Establish IC₅₀ curves under standardized conditions .
- Molecular Docking : Validate binding modes using software like AutoDock (e.g., ΔG = -9.2 kcal/mol for GSK-3β) .
- Meta-Analysis : Compare datasets across studies with similar substituents and protocols .
Q. What methodological approaches are recommended for optimizing the pharmacokinetic properties of this compound?
Key strategies include:
- Solubility Enhancement : Co-solvents (PEG-400) or nanoformulation (liposomes) to improve aqueous solubility .
- Metabolic Stability : Liver microsome assays (e.g., t₁/₂ = 45 min in human microsomes) to identify metabolic hotspots .
- Permeability : Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s) to assess intestinal absorption .
- Toxicity Screening : Ames test for mutagenicity and hERG binding assays for cardiotoxicity .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
